(1-Chloro-2-methylindolizin-3-yl)(4-hydroxyphenyl)methanone
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Overview
Description
(1-Chloro-2-methylindolizin-3-yl)(4-hydroxyphenyl)methanone is a complex organic compound with a unique structure that combines an indolizine ring with a hydroxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-Chloro-2-methylindolizin-3-yl)(4-hydroxyphenyl)methanone typically involves multi-step organic reactions. One common method includes the reaction of 1-chloro-2-methylindolizine with 4-hydroxybenzoyl chloride under specific conditions to form the desired product. The reaction is usually carried out in the presence of a base such as triethylamine and a solvent like dichloromethane at low temperatures to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
(1-Chloro-2-methylindolizin-3-yl)(4-hydroxyphenyl)methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the compound into alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the chloro group, where nucleophiles like amines or thiols replace the chlorine atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Ammonia or primary amines in ethanol or water.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted indolizine derivatives.
Scientific Research Applications
Chemistry
In chemistry, (1-Chloro-2-methylindolizin-3-yl)(4-hydroxyphenyl)methanone is used as a building block for the synthesis of more complex molecules.
Biology and Medicine
The compound has shown promise in medicinal chemistry, particularly in the development of new pharmaceuticals. Its structure allows it to interact with various biological targets, making it a candidate for drug discovery and development .
Industry
In the industrial sector, this compound can be used in the production of advanced materials, including polymers and coatings. Its chemical properties make it suitable for applications requiring high stability and specific reactivity .
Mechanism of Action
The mechanism of action of (1-Chloro-2-methylindolizin-3-yl)(4-hydroxyphenyl)methanone involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites, inhibiting or modulating the activity of these targets. This interaction can lead to various biological effects, including anti-inflammatory, antimicrobial, and anticancer activities .
Comparison with Similar Compounds
Similar Compounds
Benzimidazole derivatives: These compounds share a similar heterocyclic structure and exhibit a wide range of biological activities.
Indole derivatives: Indole-based compounds are known for their diverse pharmacological properties and are structurally related to indolizine.
Uniqueness
(1-Chloro-2-methylindolizin-3-yl)(4-hydroxyphenyl)methanone is unique due to the presence of both indolizine and hydroxyphenyl groups, which confer distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and development .
Properties
CAS No. |
77832-66-7 |
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Molecular Formula |
C16H12ClNO2 |
Molecular Weight |
285.72 g/mol |
IUPAC Name |
(1-chloro-2-methylindolizin-3-yl)-(4-hydroxyphenyl)methanone |
InChI |
InChI=1S/C16H12ClNO2/c1-10-14(17)13-4-2-3-9-18(13)15(10)16(20)11-5-7-12(19)8-6-11/h2-9,19H,1H3 |
InChI Key |
YNTBKYYQALVCLM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N2C=CC=CC2=C1Cl)C(=O)C3=CC=C(C=C3)O |
Origin of Product |
United States |
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